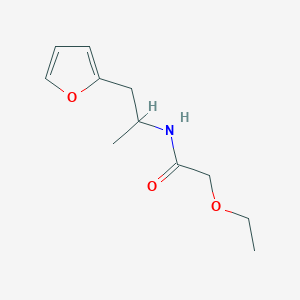

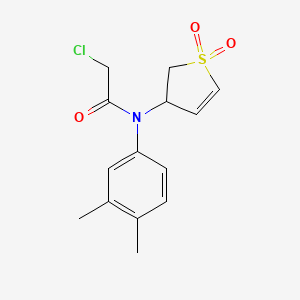

2-ethoxy-N-(1-(furan-2-yl)propan-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-ethoxy-N-(1-(furan-2-yl)propan-2-yl)acetamide, commonly known as EFPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. EFPA belongs to the class of amides and is synthesized using specific methods.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- The formation of azulene derivatives from 2H-cyclohepta[b]furan-2-one derivatives highlights the versatility of furan-containing compounds in organic synthesis, suggesting that similar reactions could be explored with 2-ethoxy-N-(1-(furan-2-yl)propan-2-yl)acetamide for the synthesis of novel organic compounds (Nozoe et al., 1971).

- The unexpected secondary carbo-Piancatelli rearrangement observed in the Betti reaction of 2-naphthol, furfural, and acetamide underlines the potential for discovering novel reaction pathways and intermediates in the synthesis of complex organic molecules (Gutnov et al., 2019).

- Decarboxylative Claisen rearrangement reactions involving furan-2-ylmethyl derivatives demonstrate the utility of furan-based compounds in facilitating bond rearrangements, pointing to the potential of 2-ethoxy-N-(1-(furan-2-yl)propan-2-yl)acetamide in similar applications (Craig et al., 2005).

Materials Science and Polymer Synthesis

- The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as the building block opens avenues for using furan derivatives, such as 2-ethoxy-N-(1-(furan-2-yl)propan-2-yl)acetamide, in the development of sustainable polymeric materials (Jiang et al., 2014).

Anticancer and Antiangiogenic Activity

- The design and synthesis of novel 3-arylaminobenzofuran derivatives for targeting the colchicine site on tubulin, with notable in vitro and in vivo anticancer and antiangiogenic activity, suggest that structurally related compounds like 2-ethoxy-N-(1-(furan-2-yl)propan-2-yl)acetamide could also have potential applications in cancer therapy (Romagnoli et al., 2015).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of pharmaceutical medicines and natural products .

Mode of Action

A related compound, (s)-1-(furan-2-yl)propan-1-ol, was synthesized by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the lactobacillus paracasei bd101 biocatalyst . This suggests that 2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide might also interact with its targets through a similar bioreduction process.

Biochemical Pathways

The related compound (s)-1-(furan-2-yl)propan-1-ol can be used in the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs . This suggests that 2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide might also influence similar biochemical pathways.

Pharmacokinetics

The related compound (s)-1-(furan-2-yl)propan-1-ol was obtained with >99% conversion, >99% enantiomeric excess (ee), and 96% yield under optimized conditions . This suggests that 2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide might have similar pharmacokinetic properties.

Result of Action

The related compound (s)-1-(furan-2-yl)propan-1-ol can be used in the synthesis of various pharmaceutical medicines and natural products , suggesting that 2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide might have similar effects.

Action Environment

It’s worth noting that the related compound (s)-1-(furan-2-yl)propan-1-ol was synthesized using the lactobacillus paracasei bd101 biocatalyst obtained from boza, a grain-based fermented beverage . This suggests that the action of 2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide might also be influenced by similar environmental factors.

Eigenschaften

IUPAC Name |

2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-3-14-8-11(13)12-9(2)7-10-5-4-6-15-10/h4-6,9H,3,7-8H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGYIHAIMCILGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC(C)CC1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-3-[3-(2-amino-2-oxoethoxy)phenyl]propanoic acid](/img/structure/B2761776.png)

![4-(2-((2-(2-Fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2761778.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide](/img/structure/B2761781.png)

![N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2761788.png)

![2-[(5-Methylpyrazine-2-carbonyl)amino]-ethylamine hydrochloride](/img/structure/B2761794.png)

![2,5-dichloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2761795.png)

![2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2761798.png)